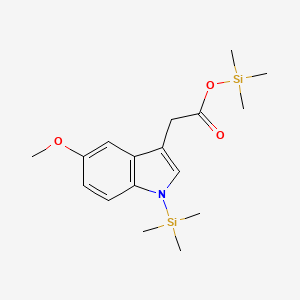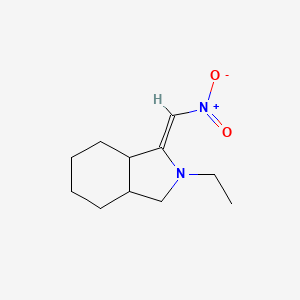![molecular formula C10H26Cl2N2 B14627117 Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride CAS No. 56971-23-4](/img/structure/B14627117.png)
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is a chemical compound with the molecular formula C10H26Cl2N2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-1-butanamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;iodide.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction.
Biology
In biological research, this compound is used to study ion transport mechanisms across cell membranes. Its quaternary ammonium structure makes it useful for probing the function of ion channels and transporters.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents.
Industry
Industrially, this compound is used in the production of surfactants and disinfectants. Its antimicrobial properties make it effective in formulations for cleaning and sanitizing products.
Mécanisme D'action
The mechanism of action of Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride involves its interaction with cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, disrupting its structure and function. This can lead to increased permeability and eventual cell lysis. In biological systems, it can also inhibit the function of ion channels by blocking the passage of ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dibromide
- Hexamethonium
- Tetramethylammonium chloride
Uniqueness
Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a phase transfer catalyst and in disrupting cell membranes. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it versatile for various applications.
Propriétés
Numéro CAS |
56971-23-4 |
|---|---|
Formule moléculaire |
C10H26Cl2N2 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride |
InChI |
InChI=1S/C10H26N2.2ClH/c1-11(2,3)9-7-8-10-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZLYVGWJOJMQRPD-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


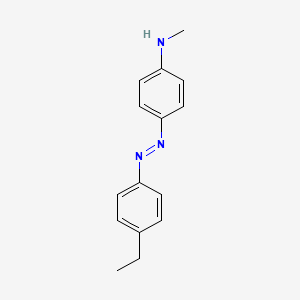
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
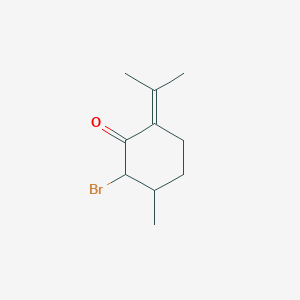
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
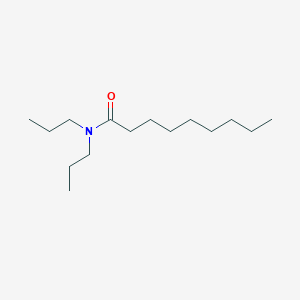


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
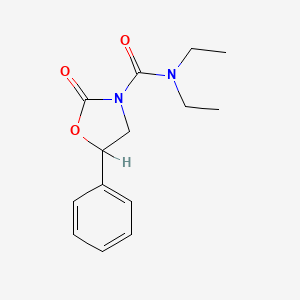
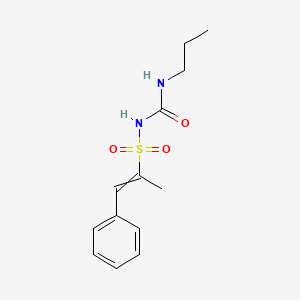

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
